2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol
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Overview
Description
2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL is a complex organic compound characterized by the presence of tert-butyl groups and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,6-di(tert-butyl)-4-formylphenol and 2-methyl-1H-benzimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant properties. The benzimidazole moiety can interact with DNA or proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but lacks the benzimidazole moiety.
2,6-DI(TERT-BUTYL)-4-FORMYLPHENOL: Precursor in the synthesis of the target compound.
2-METHYL-1H-BENZIMIDAZOLE: Core structure present in the target compound.
Uniqueness
2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL is unique due to the combination of the bulky tert-butyl groups and the bioactive benzimidazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(2-methylbenzimidazol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C23H29N3O/c1-15-25-19-10-8-9-11-20(19)26(15)24-14-16-12-17(22(2,3)4)21(27)18(13-16)23(5,6)7/h8-14,27H,1-7H3/b24-14+ |
InChI Key |
OLEWITLZBZXNDN-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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